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Introduction
End-binding protein 1 (EB1) is a key microtubule-associated protein (MAP) that plays a crucial

role in regulating microtubule dynamics, a fundamental process in cell division, migration, and

intracellular transport.[1][2] EB1 belongs to the family of plus-end tracking proteins (+TIPs) that

specifically accumulate at the growing plus ends of microtubules.[3][4] Understanding the

molecular mechanism of how EB1 recognizes and tracks these dynamic microtubule ends is

essential for elucidating its function in cellular processes and for developing potential

therapeutic interventions targeting microtubule-dependent pathways.

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful imaging technique ideal

for visualizing single molecules with high signal-to-noise ratio.[5][6] This method selectively

excites fluorophores in a very thin region (typically <100 nm) near the coverslip, minimizing

background fluorescence from the bulk solution.[7][8] This characteristic makes TIRF

microscopy exceptionally well-suited for studying the dynamics of proteins, such as EB1,

interacting with microtubules immobilized on a glass surface.[9][10]

These application notes provide a detailed overview and protocols for visualizing single,

fluorescently labeled EB1 peptide molecules on dynamic microtubules using TIRF microscopy.
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Principle of the Assay
The experimental setup involves reconstituting the dynamic tracking of EB1 on microtubules in

vitro.[4][11] Fluorescently labeled tubulin is polymerized to form microtubules, which are

immobilized on a passivated glass surface within a flow chamber.[12][13] Subsequently, a

solution containing fluorescently labeled EB1 protein is introduced into the chamber. Using

TIRF microscopy, the binding, movement, and dissociation of individual EB1 molecules at the

growing ends of microtubules can be observed in real-time.[3][9]

Key Applications
Characterizing EB1-Microtubule Interactions: Quantify the binding affinity, dwell time, and

tracking velocity of single EB1 molecules on microtubules.[3][9]

Investigating the Mechanism of +TIP Recruitment: Study how EB1 recruits other +TIPs to the

growing microtubule end.[9]

Screening for Modulators of EB1 Activity: Identify and characterize small molecules or

peptides that inhibit or enhance the interaction of EB1 with microtubules, which could be

potential drug candidates.

Understanding the Role of Post-Translational Modifications: Analyze the effect of

modifications like phosphorylation on EB1's ability to bind and track microtubule ends.[3]

Experimental Workflow
The overall workflow for a single-molecule TIRF microscopy experiment to visualize EB1 on

microtubules is as follows:
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Caption: Experimental workflow for single-molecule imaging of EB1 on microtubules.

Detailed Protocols
Protocol 1: Preparation of Fluorescently Labeled Tubulin
and EB1
Materials:

Purified tubulin (unlabeled)

Purified EB1 protein

Amine-reactive fluorescent dyes (e.g., Alexa Fluor 488 NHS ester, Cy5 NHS ester)

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25)

BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

Glycerol

Liquid nitrogen

Procedure:

Tubulin Labeling:

1. Resuspend purified tubulin to a concentration of 2-5 mg/mL in labeling buffer.

2. Add the amine-reactive fluorescent dye at a 10-20 fold molar excess to the tubulin.

3. Incubate the reaction for 1 hour at 37°C in the dark.

4. To select for active tubulin, polymerize the labeled tubulin by adding GTP (1 mM final

concentration) and incubating at 37°C for 30 minutes.[12]

5. Pellet the microtubules by centrifugation (e.g., 100,000 x g for 10 minutes at 37°C).
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6. Resuspend the microtubule pellet in cold BRB80 buffer to induce depolymerization.

7. Clarify the solution by centrifugation to remove any aggregates.

8. The supernatant contains the active, fluorescently labeled tubulin. Determine the

concentration and labeling efficiency via spectrophotometry.

9. Aliquot the labeled tubulin, flash-freeze in liquid nitrogen, and store at -80°C.[12]

EB1 Labeling:

1. Dialyze purified EB1 protein against the labeling buffer.

2. Add the amine-reactive fluorescent dye at a 3-5 fold molar excess to EB1.

3. Incubate the reaction for 1 hour at 4°C in the dark.

4. Separate the labeled EB1 from the free dye using a size-exclusion chromatography

column equilibrated with a suitable storage buffer (e.g., BRB80 with 10% glycerol).

5. Determine the concentration and labeling efficiency of the fluorescent EB1.

6. Aliquot the labeled EB1, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution and TIRF Imaging
Materials:

Silanized coverslips and microscope slides[13]

Double-sided tape or parafilm to create flow chambers[14][15]

Biotin-PEG-silane and PLL-g-PEG for surface passivation

Streptavidin

Biotinylated anti-tubulin antibody (or biotinylated tubulin for polymerization)

Blocking agent (e.g., κ-casein)[13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://microtubule.faculty.ucdavis.edu/wp-content/uploads/sites/228/2019/02/methods_2014.pdf
https://faculty.washington.edu/casbury/pdfs/Kudalkar%202016%20CSH%20Protocols%20(all%204%20chapters%20combined).pdf
https://elifesciences.org/articles/48117
https://pmc.ncbi.nlm.nih.gov/articles/PMC6742484/
https://faculty.washington.edu/casbury/pdfs/Kudalkar%202016%20CSH%20Protocols%20(all%204%20chapters%20combined).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescently labeled tubulin (e.g., Cy5-tubulin)

Unlabeled tubulin

GTP

Taxol (for stabilized microtubules, if needed)

Fluorescently labeled EB1 (e.g., Alexa 488-EB1)

Imaging buffer (BRB80 supplemented with an oxygen scavenger system, e.g., glucose

oxidase, catalase, and glucose, and an ATP regeneration system if motor proteins are

included)[16]

Procedure:

Flow Chamber Assembly and Surface Passivation:

1. Assemble flow chambers by affixing a coverslip to a microscope slide using double-sided

tape or melted parafilm, creating channels of ~10-20 µL volume.[14][15]

2. To prevent non-specific protein binding, passivate the glass surface. A common method is

to incubate the chamber with biotin-PEG-silane followed by streptavidin. Alternatively, use

PLL-g-PEG.[13]

3. Incubate with a blocking agent like κ-casein (0.5 mg/mL) for 5 minutes to further reduce

non-specific binding.[13]

Microtubule Polymerization and Immobilization:

1. Prepare a polymerization mix containing a mixture of unlabeled tubulin and fluorescently

labeled tubulin (e.g., 20 µM total tubulin with 5-10% Cy5-tubulin) in imaging buffer

supplemented with 1 mM GTP.

2. Incubate the mix at 37°C for 15-30 minutes to allow for microtubule polymerization.

3. To immobilize the microtubules, introduce biotinylated anti-tubulin antibody into the

streptavidin-coated flow chamber and incubate for 5 minutes.
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4. Gently flush the chamber with imaging buffer.

5. Introduce the polymerized microtubules into the chamber and incubate for 5-10 minutes to

allow them to bind to the surface.

6. Gently wash with imaging buffer to remove unbound microtubules.

Single-Molecule EB1 Imaging:

1. Prepare a solution of fluorescently labeled EB1 (e.g., 5-50 nM Alexa 488-EB1) in imaging

buffer.

2. Introduce the EB1 solution into the flow chamber.

3. Immediately begin imaging using a TIRF microscope equipped with appropriate lasers and

filters for the chosen fluorophores.

4. Acquire time-lapse image series with an exposure time of 50-200 ms per frame for a

duration of several minutes.[17][18]

Data Presentation and Analysis
The acquired image sequences can be analyzed to extract quantitative data on the behavior of

single EB1 molecules. This typically involves single-particle tracking to determine trajectories,

from which various parameters can be calculated.

Signaling and Interaction Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4263457/
https://www.molbiolcell.org/doi/10.1091/mbc.e14-06-1133
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microtubule (+)

GTP-Tubulin Cap

 at growing end

EB1 Dimer

 preferentially binds to

Other +TIPs
(e.g., CLIP-170)

 recruits

Microtubule Dynamics
(Growth, Shrinkage)

 regulates

 modulate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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